molecular formula C8H8FNO B3051326 2-Fluoroacetanilide CAS No. 330-68-7

2-Fluoroacetanilide

Cat. No.: B3051326
CAS No.: 330-68-7
M. Wt: 153.15 g/mol
InChI Key: FKVIYERFOLSTTM-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 2-Fluoroacetanilide (CAS: 399-31-5) is a fluorinated aromatic compound with the molecular formula C₈H₈FNO and a molecular weight of 153.15–153.16 g/mol . Structurally, it consists of an acetanilide backbone with a fluorine substituent at the ortho position of the benzene ring. Key physical properties include a melting point of 75–77°C and a boiling point of 140–142°C/14 mmHg .

Synthesis
The compound is synthesized via nitration of 2-fluoroaniline under controlled conditions. For example, treatment with acetic anhydride and nitric acid at –5°C yields this compound, followed by purification via crystallization . Variations in reaction temperature (–20°C to 0°C) influence nitration patterns, leading to derivatives like 6-fluoro-4-nitroacetanilide or 6-fluoro-3,4-dinitroacetanilide .

Applications and Safety
this compound serves as a precursor in pharmaceuticals (e.g., flurbiprofen impurity synthesis) and agrochemicals. However, it exhibits high toxicity:

  • Oral LDLo (rat): 3 mg/kg
  • Intraperitoneal LD50 (rat): 6 mg/kg
  • Inhalation LCLo (mouse): 480 mg/m³/10M . Decomposition releases toxic F⁻ and NOx fumes, necessitating stringent handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroacetanilide can be synthesized through the acetylation of 2-fluoroaniline. The process involves the reaction of 2-fluoroaniline with acetic anhydride in the presence of a catalyst such as glacial acetic acid. The reaction is typically carried out at elevated temperatures (50-100°C) for 1-3 hours to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization using solvents like ethanol and water .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce corresponding quinones .

Scientific Research Applications

Pharmaceutical Development

2-Fluoroacetanilide serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its applications include:

  • Analgesics and Anti-inflammatory Drugs : The compound enhances the efficacy of pain relief medications while minimizing side effects. For instance, it has been explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target specific pain pathways without affecting others .
  • Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel analgesics using this compound as a starting material, demonstrating improved potency compared to existing drugs .

Organic Synthesis

In organic chemistry, this compound is frequently used as a building block for creating complex molecules. Its properties facilitate:

  • New Chemical Reactions : Researchers utilize this compound to explore innovative synthetic pathways, leading to the discovery of new materials and compounds .
  • Data Table: Common Reactions Involving this compound
Reaction TypeDescriptionOutcome
AcylationReacts with acyl chloridesProduces substituted acetanilides
Nucleophilic SubstitutionActs as a nucleophileForms various derivatives
Coupling ReactionsParticipates in cross-couplingYields complex organic structures

Biochemical Research

This compound plays a significant role in biochemical studies:

  • Enzyme Interactions : It is utilized to investigate enzyme mechanisms and protein functions, aiding in the understanding of various biological processes and disease mechanisms .
  • Case Study : Research published in Biochemistry demonstrated how this compound was used to probe the active sites of specific enzymes, providing insights into their catalytic mechanisms .

Material Science

The compound is also applied in material science:

  • Polymers and Coatings : this compound enhances the thermal stability and chemical resistance of polymers, making it valuable in developing advanced materials for industrial applications .
  • Data Table: Properties of Polymers Modified with this compound
PropertyConventional PolymerPolymer with this compound
Thermal StabilityModerateHigh
Chemical ResistanceLowImproved
Mechanical StrengthStandardEnhanced

Analytical Chemistry

In analytical chemistry, this compound is used extensively:

  • Chromatographic Techniques : It serves as a standard for identifying and quantifying other substances in complex mixtures. This application is crucial for ensuring the accuracy of analytical results .
  • Case Study : A publication in Analytical Chemistry reported on the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), demonstrating its effectiveness in enhancing detection limits for various analytes .

Mechanism of Action

The mechanism of action of 2-fluoroacetanilide involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4'-Fluoroacetanilide

  • Molecular Formula: C₈H₈FNO (identical to 2-fluoroacetanilide).
  • Melting Point : 151–153°C , significantly higher than the ortho isomer (75–77°C) due to reduced steric hindrance and enhanced crystal packing .
  • Reactivity : The para-fluorine group directs electrophilic substitution differently, favoring para-nitration over ortho .

Difluorinated Analog: 2',4'-Difluoroacetanilide

  • Molecular Formula: C₈H₇F₂NO.
  • Synthesis : Introduces a second fluorine at the para position, altering electronic effects.
  • Applications : Used in advanced intermediates for agrochemicals (e.g., fluorinated benzimidazoles) .

Nitro Derivatives

Compound Nitro Groups Synthesis Temperature Key Properties
6-Fluoro-4-nitroacetanilide 1 –5°C to 0°C Intermediate for antimicrobial agents
6-Fluoro-3,4-dinitroacetanilide 2 –20°C to –10°C Higher reactivity for explosives/APIs

Key Insight : Fluorine's electron-withdrawing effect directs nitration to meta/para positions. Lower temperatures favor dinitration via ipsoδ intermediates .

Toxicity Comparison

Compound Toxicity Profile (LD50) Key Risks
This compound Oral LDLo (rat): 3 mg/kg Severe neurotoxicity, hepatotoxicity
Fluoroacetamide Oral LD50 (rat): 5–10 mg/kg Mitochondrial toxicity, lethal
2-Fluoroacetic Acid Oral LD50 (rat): 0.1–0.3 mg/kg Citrate cycle inhibition

Fluorine's Role : Fluorine's electronegativity increases metabolic stability but exacerbates toxicity by forming fluoroacetyl-CoA, disrupting cellular processes .

Research Findings and Trends

  • Temperature-Dependent Nitration : Lower temperatures (–20°C) favor dinitro derivatives, highlighting kinetic vs. thermodynamic control in fluorinated aromatics .
  • Isotopic Labeling : Radiolabeled this compound ([¹⁴C(U)]) aids in metabolic studies, with specific activity 50–150 mCi/mmol .
  • Regulatory Status : Classified under GHS Hazard Codes R36/37/38 (irritant) and requires storage at 2–8°C for stability .

Biological Activity

2-Fluoroacetanilide (C8H8FNO) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity of this compound, detailing its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to the phenyl ring of acetanilide. This modification can influence its biological activity by altering its interaction with biological targets.

PropertyDescription
Molecular FormulaC8H8FNO
Molecular Weight167.15 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P-450 enzymes, which are crucial for drug metabolism. Such interactions can lead to changes in enzyme activity, influencing metabolic pathways and potentially affecting drug efficacy and toxicity.

Cellular Effects

The compound has been shown to impact cellular processes, including:

  • Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.
  • Gene Expression : Alteration of the expression levels of genes associated with metabolic functions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can lead to either inhibition or activation of target enzymes or receptors, which in turn affects various physiological processes. For example, it has been observed to inhibit certain metabolic enzymes, which may have implications for its use as a pharmaceutical agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent may be enhanced when used in combination with other drugs, potentially overcoming resistance mechanisms in bacteria.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to affect gene expression related to cell cycle regulation positions it as a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis, highlighting its potential role in cancer treatment strategies .
  • Enzyme Interaction Analysis :
    • A biochemical analysis revealed that this compound interacts with cytochrome P-450 enzymes, affecting their metabolic activity and suggesting implications for drug metabolism .

Safety and Toxicity

While this compound shows promise in various applications, safety assessments indicate potential toxicity risks. It may cause irritation upon exposure through inhalation or skin contact and requires careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 2-Fluoroacetanilide with high reproducibility?

  • Methodological Answer : Synthesis typically involves acetylation of 2-fluoroaniline under controlled conditions. Characterization should include melting point determination (75–77°C) and boiling point (140–142°C/14 mmHg) to verify purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation. Document all procedures in the "Materials and Methods" section, adhering to reproducibility standards by including reagent sources, reaction times, and purification steps .

Q. What analytical techniques are recommended to confirm the purity of this compound?

  • Methodological Answer : Use Differential Scanning Calorimetry (DSC) to assess thermal stability and detect impurities. Thin-Layer Chromatography (TLC) with UV visualization can monitor reaction progress. For quantitative purity, combine Gas Chromatography-Mass Spectrometry (GC-MS) with flame ionization detection (FID). Report retention times and compare against reference standards .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. For short-term use, desiccators at room temperature are acceptable. Safety protocols include using nitrile gloves and fume hoods during handling, as the compound may cause skin irritation (R36/37/38 hazard code) .

Q. How should researchers document synthetic procedures for peer-reviewed publication?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include detailed reaction conditions (solvent, temperature, catalyst).
  • Provide spectral data (NMR, IR) in tables or supplementary materials.
  • For known compounds, cite literature references; for novel derivatives, include elemental analysis .

Q. What spectroscopic methods are essential for structural elucidation of this compound derivatives?

  • Methodological Answer : Prioritize ¹⁹F NMR to confirm fluorine substitution patterns. Infrared (IR) spectroscopy identifies acetyl group vibrations (~1650 cm⁻¹ for C=O). X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Conduct systematic reviews of existing literature using PRISMA guidelines to identify methodological discrepancies (e.g., purity of starting materials, calibration of instruments). Replicate experiments under controlled conditions and perform meta-analyses to reconcile data variances .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using factorial designs (pH 2–12, 25–60°C). Analyze degradation products via LC-MS and quantify kinetics using Arrhenius plots. Include negative controls and triplicate runs to ensure statistical validity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., fluorine vs. acetyl groups). Validate models with experimental kinetic data and compare transition state energies .

Q. What strategies enhance the synthesis of isotope-labeled this compound (e.g., ¹⁴C or ¹⁸F) for tracer studies?

  • Methodological Answer : Use [¹⁴C(U)]-acetic anhydride for isotopic labeling, ensuring radiochemical purity (>98%) via autoradiography. Optimize reaction yields by adjusting molar ratios and reaction times. Submit detailed radiochemical procedures in supplementary files .

Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Perform multivariate regression analysis to isolate variables (e.g., lipophilicity, steric effects). Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). Cross-reference results with crystallographic data to confirm binding modes .

Q. Guidance for Data Presentation

  • Tables : Organize physicochemical data (melting point, solubility) using Roman numerals and footnotes for anomalies .
  • Figures : Use color-coded chromatograms to differentiate degradation products. Ensure raw data (e.g., NMR spectra) are archived in public repositories like Zenodo .
  • Supplementary Materials : Upload synthetic protocols, spectral copies, and computational input files to enhance reproducibility .

Properties

IUPAC Name

2-fluoro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVIYERFOLSTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870524
Record name 2-Fluoro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-68-7
Record name 2-Fluoro-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 67.5 parts of acetanilide in 22,200 parts of chloroform was cooled to 0° C. and maintained at that temperature for 2.5 hours while fluoroxytrifluoromethane was bubbled into the solution at a rate of 46 parts per hour. Analysis of the reaction product by gas chromatographic technique indicated a 91 percent conversion with a yield of 37% 2-fluoroacetanilide, 16% 4-fluoroacetanilide, 10% 2,4-difluoroacetanilide, 3% 2,6-difluoroacetanilide and about 25% higher molecular weight material.
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Synthesis routes and methods II

Procedure details

In benzene, 2-fluoroaniline was acetylated with acetic anhydride to obtain 2-fluoroacetanilide. This 2-fluoroacetanilide was held in glacial acetic acid at 43°-52° C. and an equivalent of chlorine gas was introduced, whereby 2-fluoro-4-chloroacetanilide was obtained. This product was deacetylated with hydrochloric acid and neutralized with sodium hydroxide to recover 2-fluoro-4-chloroaniline as an oil boiling at 64°-65° C./0.25 mmHg.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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